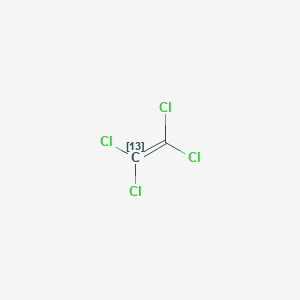
Tetrachloroethylene-13C1
Übersicht
Beschreibung
Tetrachloroethylene-13C1, also known as perchloroethylene-13C1, is a stable isotope-labeled derivative of tetrachloroethylene. It is a chlorinated hydrocarbon with the chemical formula Cl2C=13CCl2. This compound is widely used in various industrial applications, including dry cleaning and metal degreasing, due to its excellent solvent properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tetrachloroethylene-13C1 can be synthesized by the chlorination of 1,2-dichloroethane at high temperatures (around 400°C) in the presence of chlorine gas. The reaction can be catalyzed by a mixture of potassium chloride and aluminum chloride or by activated carbon . The isotopic labeling with 13C is achieved by using 13C-labeled starting materials.
Industrial Production Methods
The industrial production of tetrachloroethylene involves the thermal chlorination of hydrocarbons such as methane, ethane, or propane. The process typically includes multiple steps, including chlorination, pyrolysis, and distillation, to obtain high-purity tetrachloroethylene .
Analyse Chemischer Reaktionen
Types of Reactions
Tetrachloroethylene-13C1 undergoes various chemical reactions, including:
Oxidation: Tetrachloroethylene can be oxidized to form trichloroacetic acid and carbon dioxide.
Reduction: It can be reduced to form trichloroethylene and dichloroethylene.
Substitution: Tetrachloroethylene can undergo nucleophilic substitution reactions to form various chlorinated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as zinc and hydrochloric acid are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Trichloroacetic acid, carbon dioxide.
Reduction: Trichloroethylene, dichloroethylene.
Substitution: Various chlorinated derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetrachloroethylene-13C1 is used extensively in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a solvent in various chemical reactions and as a reference compound in nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in studies of metabolic pathways and enzyme kinetics.
Medicine: Used in the development of diagnostic techniques and therapeutic agents.
Industry: Applied in the manufacturing of high-purity chemicals and materials
Wirkmechanismus
Tetrachloroethylene-13C1 exerts its effects primarily through its solvent properties. It can dissolve a wide range of organic compounds, making it useful in various applications. The molecular targets and pathways involved include interactions with cellular membranes and proteins, leading to changes in cell permeability and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trichloroethylene: A chlorinated hydrocarbon with three chlorine atoms.
Dichloroethylene: A chlorinated hydrocarbon with two chlorine atoms.
Carbon tetrachloride: A chlorinated hydrocarbon with four chlorine atoms but no double bond.
Uniqueness
Tetrachloroethylene-13C1 is unique due to its isotopic labeling with 13C, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Its stability and non-flammability also make it a preferred solvent in various industrial applications .
Eigenschaften
IUPAC Name |
1,1,2,2-tetrachloro(113C)ethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl4/c3-1(4)2(5)6/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTYCFOTNPOANT-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=[13C](Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481626 | |
| Record name | Tetrachloroethylene-13C1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287399-46-6 | |
| Record name | Tetrachloroethylene-13C1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30481626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287399-46-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6,8-Dibromo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1601016.png)







